molecular formula C5H3Cl2FN2S B3149290 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine CAS No. 6693-07-8

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine

Cat. No. B3149290
CAS RN: 6693-07-8
M. Wt: 213.06 g/mol
InChI Key: WFTWCTATXRCZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07893056B2

Procedure details

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine (16.8 g, 78.85 mmol) and triethylamine (16.49 mL, 118.3 mmol) were dissolved in DMSO (200 mL) and stirred. The mixture was cooled to ˜5° C. with an ice water bath. To this solution was slowly added hydrazine monohydrate (4.59 mL, 94.62 mmol). After the addition was complete, the reaction mixture was warmed up to RT and stirring was continued for 1 h. The reaction mixture was diluted with water (500 mL), and the aqueous solution was extracted with CH2Cl2 (3×300 mL). The combined organic solution was washed with water (3×250 mL) and brine (250 mL), then dried (Na2SO4) and concentrated in vacuo to afford 4-chloro-5-fluoro-6-hydrazino-2-(methylthio)pyrimidine as a red foamy solid (9.70 g, 59%). LCMS: (M+H)+: 208.9.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
16.49 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[C:6](Cl)[N:5]=[C:4]([S:10][CH3:11])[N:3]=1.C(N(CC)CC)C.O.[NH2:20][NH2:21]>CS(C)=O.O>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([NH:20][NH2:21])[N:5]=[C:4]([S:10][CH3:11])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1F)Cl)SC
Name
Quantity
16.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
4.59 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed up to RT
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with CH2Cl2 (3×300 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with water (3×250 mL) and brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1F)NN)SC
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.